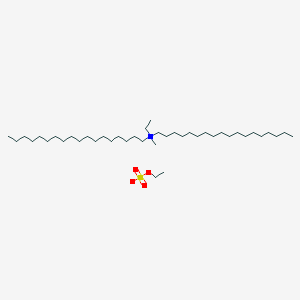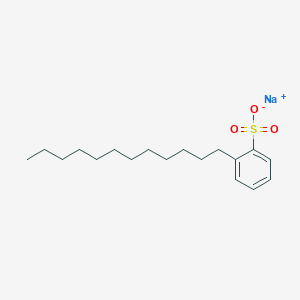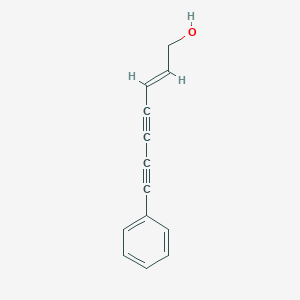
(E)-7-phenylhept-2-en-4,6-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-phenylhept-2-en-4,6-diyn-1-ol is a polyacetylene compound known for its unique structure and properties. It has been identified as a repellent against isopod pests, particularly from the root of the plant Bidens pilosa . The compound’s structure features a seven-carbon chain with a phenyl group and a hydroxyl group, contributing to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-phenylhept-2-en-4,6-diyn-1-ol can be achieved through various methods. One common approach involves the Pd-catalyzed reaction of terminal alkynes with 1,1-dichloroethylene, followed by elimination reactions . This method allows for the selective formation of unsymmetrically substituted conjugated diynes.
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction from natural sources, such as the root of Bidens pilosa, has been explored. The crude extract shows strong repellent activity, and the isolated compound requires higher doses to achieve similar effects .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-7-phenylhept-2-en-4,6-diyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diyne system makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol.
Applications De Recherche Scientifique
(E)-7-phenylhept-2-en-4,6-diyn-1-ol has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, contributing to the understanding of polyacetylene compounds.
Biology: The compound’s repellent properties make it a subject of interest in pest control research.
Medicine: While not extensively documented, its biological activity suggests potential medicinal applications.
Industry: Its use as a repellent can be explored in agricultural and pest management industries.
Mécanisme D'action
The mechanism by which (E)-7-phenylhept-2-en-4,6-diyn-1-ol exerts its repellent effects involves its interaction with the sensory receptors of pests. The presence of the hydroxyl group and the aromatic ring at both ends of the seven-carbon chain is crucial for its activity . These structural features likely interfere with the normal sensory processes of pests, leading to repellent behavior.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-7-phenylhept-2-ene-4,6-diyne
- 2-Heptene-4,6-diyn-1-ol, 7-phenyl-
Comparison: Compared to similar compounds, (E)-7-phenylhept-2-en-4,6-diyn-1-ol stands out due to its strong repellent activity and the specific structural features that contribute to this property. The presence of both a hydroxyl group and an aromatic ring at the ends of the carbon chain is unique and essential for its effectiveness .
Propriétés
Numéro CAS |
13641-62-8 |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
Clé InChI |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
SMILES isomérique |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC=CCO |
Synonymes |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




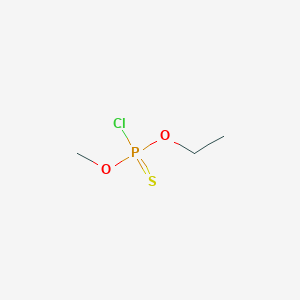
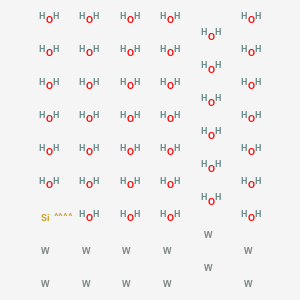
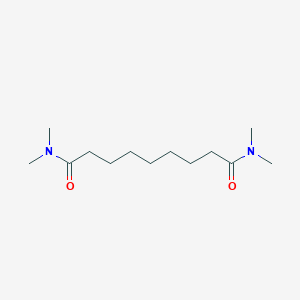
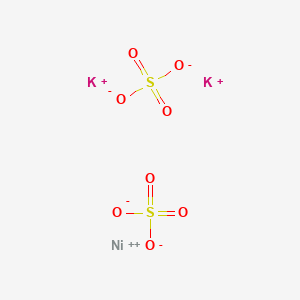
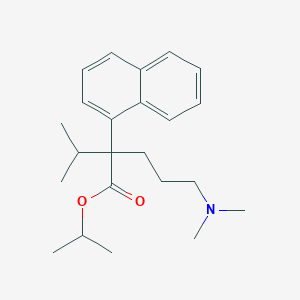
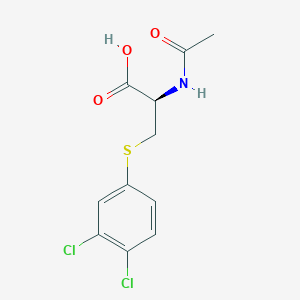
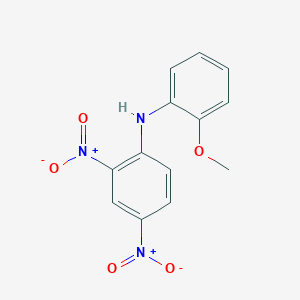
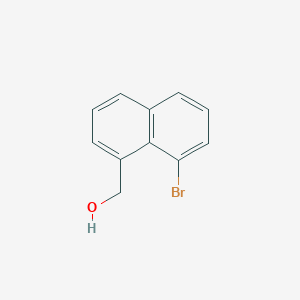
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
